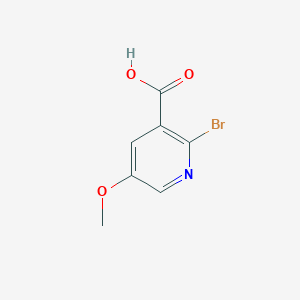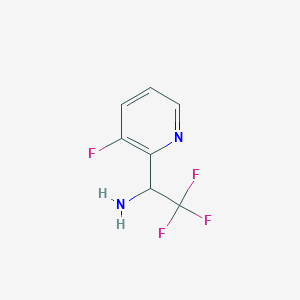![molecular formula C9H13NO3 B12280640 Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the use of enantioselective methods to ensure the desired stereochemistry. One common approach is the catalytic asymmetric [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes . This method provides high yields and excellent enantioselectivities under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free conditions to ensure operational simplicity and environmental safety. The process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates .
化学反应分析
Types of Reactions
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for oxidation and various organic bases for enantioselective synthesis . The conditions are usually mild to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism by which Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylate: Another bicyclic compound with similar structural features but different ring sizes.
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate: A closely related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and serve as a versatile intermediate makes it valuable in multiple research and industrial applications .
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-8(12)9-4-2-6(3-5-9)7(11)10-9/h6H,2-5H2,1H3,(H,10,11) |
InChI 键 |
KVFFDMZQDNBPLW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(CC1)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


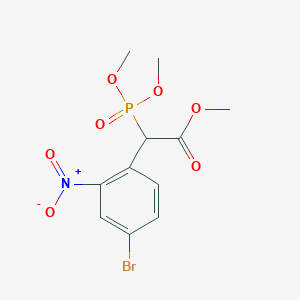
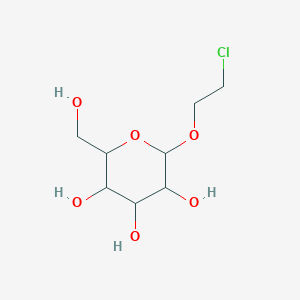
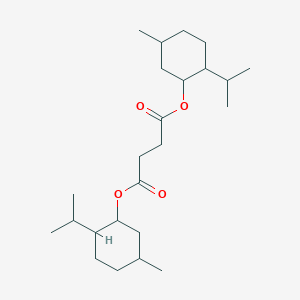
![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)
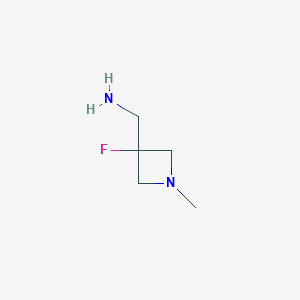
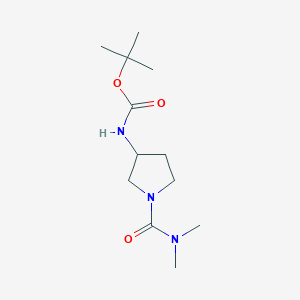
![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)
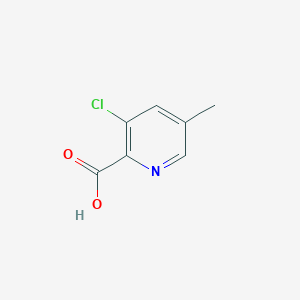
![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)
